

Application Note: Mass Spectrometry Analysis of Peptides Containing 4-(Trifluoromethoxy)-DL-phenylalanine

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Compound of Interest

Compound Name: 4-(Trifluoromethoxy)-DL-phenylalanine

Cat. No.: B1333970

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Introduction

The incorporation of non-canonical amino acids into peptide sequences is a key strategy in modern drug discovery and chemical biology. These modifications can enhance peptide stability, modulate biological activity, and provide unique probes for studying molecular interactions. **4-(Trifluoromethoxy)-DL-phenylalanine** is a synthetic amino acid of increasing interest due to the unique properties conferred by the trifluoromethoxy group, which can alter the electronic and lipophilic character of the peptide. Accurate and robust analytical methods are essential for the characterization of these modified peptides. Mass spectrometry, coupled with liquid chromatography (LC-MS/MS), is the primary tool for confirming the successful incorporation of **4-(Trifluoromethoxy)-DL-phenylalanine**, assessing purity, and verifying the amino acid sequence. This document provides detailed protocols and data presentation guidelines for the mass spectrometry analysis of peptides containing this novel amino acid.

Data Presentation

Quantitative analysis is crucial for determining the efficiency of peptide synthesis and purification. The following tables provide a template for summarizing key data from the mass spectrometry analysis of a peptide containing **4-(Trifluoromethoxy)-DL-phenylalanine**.

Table 1: Summary of LC-MS Analysis

Parameter	Value
Peptide Sequence	Ac-Tyr-Gly-Gly-Phe(4-OCF ₃)-Leu-NH ₂
Theoretical Monoisotopic Mass (Da)	684.28
Observed Monoisotopic Mass (Da)	684.29
Mass Accuracy (ppm)	1.46
Retention Time (min)	15.2
Purity by UV (%)	>98%

Table 2: Key Fragment Ions from MS/MS Analysis

Fragment Ion	Theoretical m/z	Observed m/z	Ion Type
114.09	114.0913	114.0911	y1
297.12	297.1249	297.1245	y2
354.15	354.1464	354.1460	y3
411.17	411.1678	411.1675	b3
524.21	524.2104	524.2100	y4
574.22	574.2156	574.2152	b4
684.28	684.2817	684.2813	[M+H] ⁺

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model peptide containing **4-(Trifluoromethoxy)-DL-phenylalanine** using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

- Fmoc-Rink Amide MBHA resin
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine
- Fmoc-protected amino acids (including Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine)
- O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
- N,N-Diisopropylethylamine (DIPEA)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water
- Diethyl ether

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF and DCM.
- Amino Acid Coupling:
 - In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
 - Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
 - Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

- Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating **Fmoc-4-(Trifluoromethoxy)-DL-phenylalanine** at the desired position.
- Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
- Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for the LC-MS/MS analysis of a purified peptide containing **4-(Trifluoromethoxy)-DL-phenylalanine**. Optimization may be required based on the specific peptide sequence.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

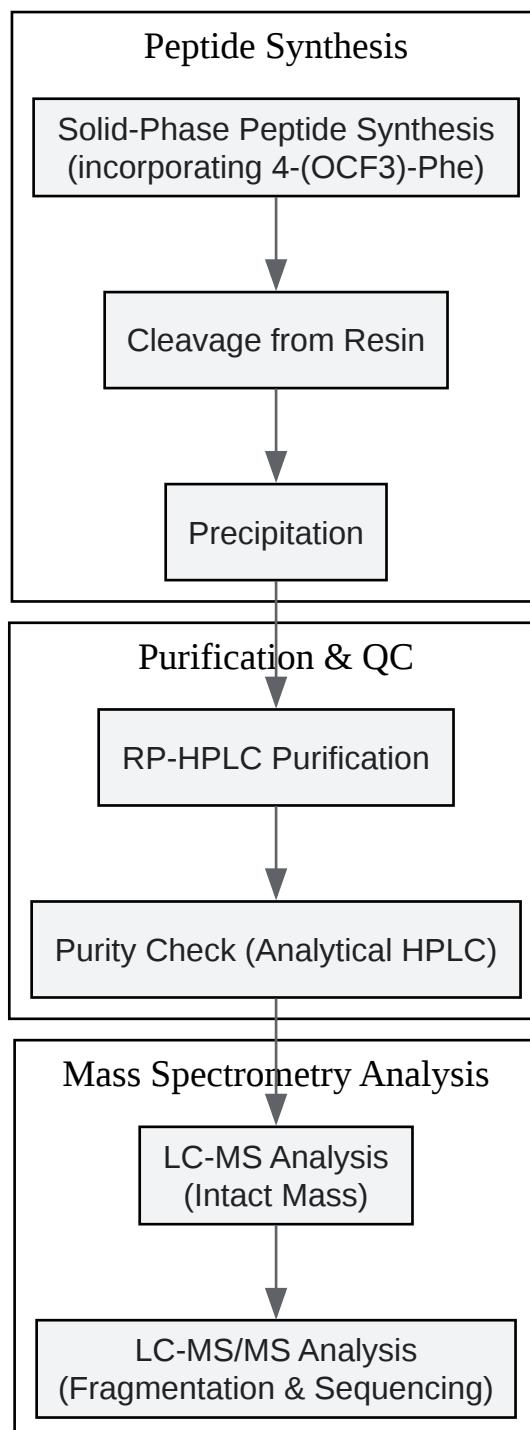
LC Parameters:

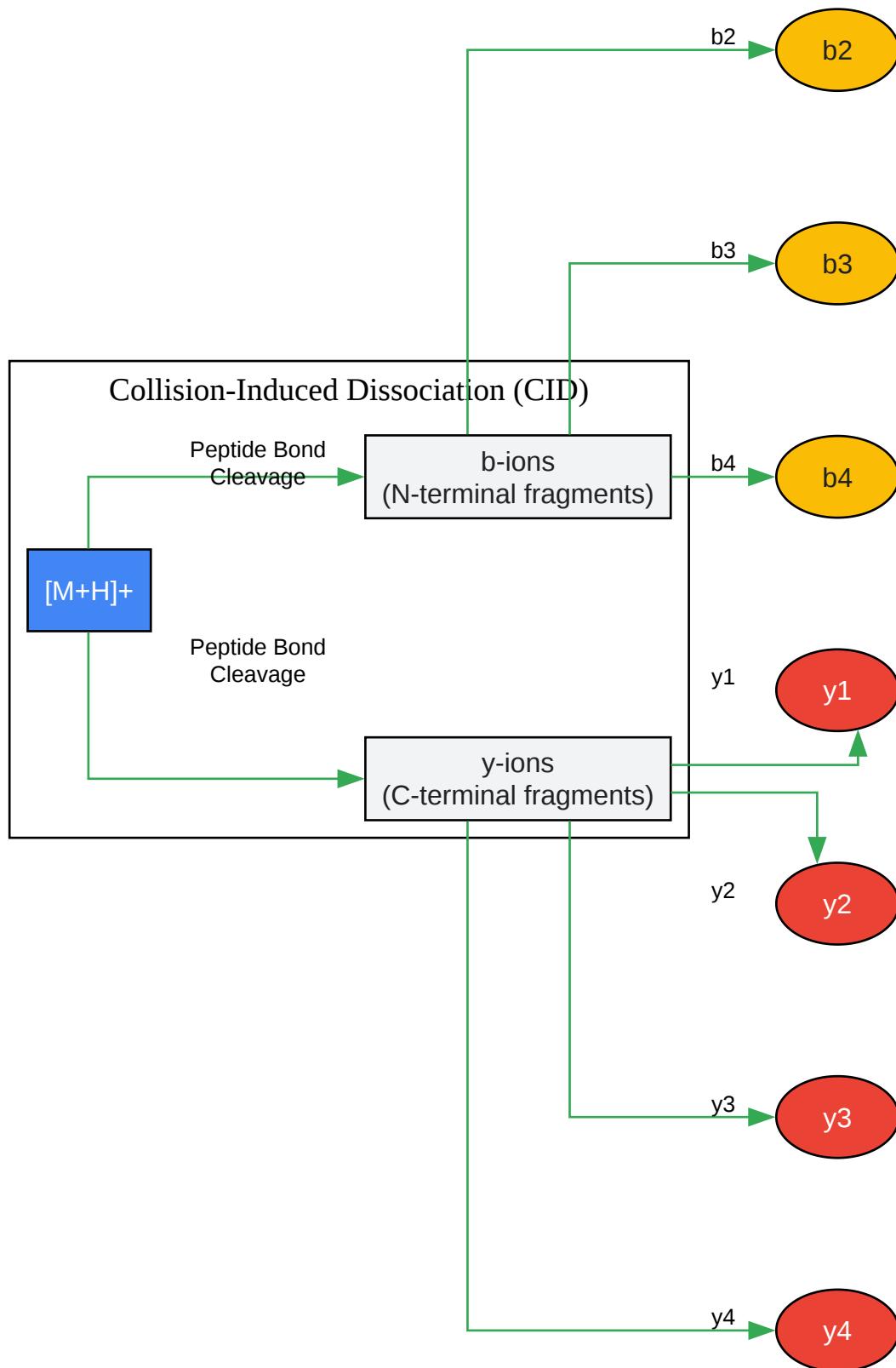
- Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: 5-60% B over 20 minutes
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 μ L

MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Gas Temperature: 325 °C
- Gas Flow: 8 L/min
- MS1 Scan Range: m/z 100-2000
- MS/MS Acquisition: Data-dependent acquisition (DDA) of the top 3 most intense precursor ions.
- Collision Energy: Ramped collision energy (e.g., 20-40 eV)
- Fragmentation: Collision-Induced Dissociation (CID)

Visualizations





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